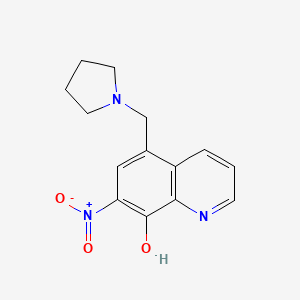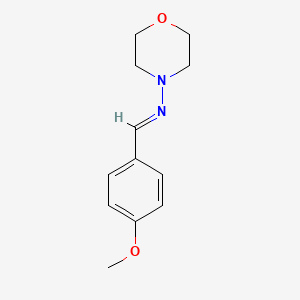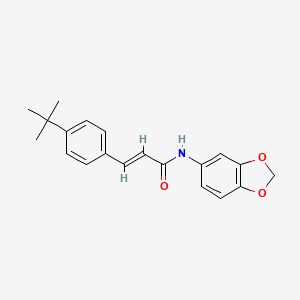![molecular formula C20H24N4O4 B5542216 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on compounds similar to "1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine" involves the synthesis and evaluation of derivatives with potential therapeutic applications, including central nervous system activity and receptor interaction studies.
Synthesis Analysis
The synthesis of related compounds often involves complex organic synthesis techniques including cyclocondensation, Claisen-Schmidt condensation, and Mannich reaction, aimed at producing derivatives with specific pharmacological activities. For instance, Kumar et al. (2017) described the synthesis of derivatives involving reactions that start from basic chemical precursors to achieve the desired molecular structure with potential antidepressant activities (Kumar et al., 2017).
Molecular Structure Analysis
Crystal structure and molecular structure investigations, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, are essential for understanding the geometric and electronic properties of these compounds. Kumara et al. (2017) performed such analyses on piperazine derivatives to reveal the nature of intermolecular contacts and the molecular conformation (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and interaction with biological targets are determined by the structural features of the compounds. Studies by Shim et al. (2002) on the molecular interaction of antagonist piperazine derivatives with the CB1 cannabinoid receptor provide insights into the binding affinity and receptor selectivity, highlighting the importance of the molecular structure in drug-receptor interactions (Shim et al., 2002).
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, including structures similar to the specified compound, serve as privileged structural motifs for aminergic G protein-coupled receptors. Specifically, these compounds have shown promise as high-affinity dopamine receptor partial agonists. Their design targets the fine-tuning of functional properties to favor G protein activation over β-arrestin recruitment, especially at dopamine D2 receptors. This approach has highlighted the potential of G protein-biased partial agonists as novel therapeutics, displaying significant antipsychotic activity in vivo, and underscores the intricate structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
PET Tracers for Imaging Cerebral Receptors
Compounds structurally related to the query have been developed for mapping cerebral receptors using PET imaging. For example, derivatives designed for high specific activity and purity have been used to study adenosine A2A receptors (A2ARs) in the brain. Their regional brain uptake, consistent with known A2AR distribution, especially in the striatum, indicates these compounds' suitability as A2AR PET tracers. This research underscores the compounds' potential for advancing cerebral imaging, particularly for receptors implicated in neurological disorders (Zhou et al., 2014).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, a structural motif related to the query compound, have been synthesized and shown to possess antimicrobial activities. These compounds have been evaluated against various test microorganisms, demonstrating good to moderate activities. This research indicates the potential of such compounds in developing new antimicrobial agents, showcasing the versatility of piperazine derivatives in addressing microbial resistance (Bektaş et al., 2010).
Novel σ1 Receptor Antagonists
Analogs of PB28, a σ1 receptor ligand, with modified structural features to reduce lipophilicity for potential PET radiotracer applications, highlight the ongoing efforts to develop diagnostic and therapeutic agents targeting the σ1 receptor. Such compounds are evaluated for their receptor affinity, selectivity, and potential antiproliferative activity, contributing to the understanding of σ receptors in oncology and beyond (Abate et al., 2011).
Propriétés
IUPAC Name |
[4-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-6-3-2-5-16(17)24-14-15(13-21-24)19(25)22-8-10-23(11-9-22)20(26)18-7-4-12-28-18/h2-3,5-6,13-14,18H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUOCMZQICBMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)
![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

